1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)
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Overview
Description
1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two nitrobenzene rings connected by a phenylenebis(oxymethylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1,2-phenylenebis(oxymethylene) with 4-iodo-2-nitrobenzene under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used to replace the iodine atoms.
Major Products
Oxidation: Products may include dinitro derivatives.
Reduction: Products typically include diamines.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,3-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)
- 1,1’-[1,4-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)
- 1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-bromo-2-nitrobenzene)
Properties
CAS No. |
90316-10-2 |
---|---|
Molecular Formula |
C20H14I2N2O6 |
Molecular Weight |
632.1 g/mol |
IUPAC Name |
4-iodo-1-[[2-[(4-iodo-2-nitrophenyl)methoxy]phenoxy]methyl]-2-nitrobenzene |
InChI |
InChI=1S/C20H14I2N2O6/c21-15-7-5-13(17(9-15)23(25)26)11-29-19-3-1-2-4-20(19)30-12-14-6-8-16(22)10-18(14)24(27)28/h1-10H,11-12H2 |
InChI Key |
OVHULUKLNYOGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)I)[N+](=O)[O-])OCC3=C(C=C(C=C3)I)[N+](=O)[O-] |
Origin of Product |
United States |
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